A Technical Guide to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: A Key Intermediate in Drug Discovery
A Technical Guide to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, with the CAS Number 902835-85-2 , has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors. This technical guide provides an in-depth exploration of this versatile molecule, from its synthesis and characterization to its application in the development of targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. The properties of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 902835-85-2 | [1] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [2] |
| Molecular Weight | 307.34 g/mol | [2] |
| IUPAC Name | 2-(4-((tert-butoxycarbonyl)piperazin-1-yl)pyridine-3-carboxylic acid | [1] |
| Appearance | Off-white solid | [3] |
| Melting Point | 174 °C | [2] |
Synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 2-chloronicotinic acid with N-Boc-piperazine.[3]
Reaction Scheme:
Caption: General synthesis scheme for 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid.
Detailed Experimental Protocol:
The following protocol is adapted from a patented synthesis method and provides a robust procedure for laboratory-scale preparation.[3]
Materials:
-
2-Chloronicotinic acid
-
N-Boc-piperazine (1.1 equivalents)
-
Thionyl chloride (1.2 equivalents)
-
Isopropyl acetate (IPAc)
-
Saturated sodium bicarbonate solution
Procedure:
-
Activation of 2-Chloronicotinic Acid: To a stirred solution of 2-chloronicotinic acid in isopropyl acetate, slowly add thionyl chloride at a controlled temperature (e.g., 65°C) to manage gas evolution. The reaction mixture is stirred until the formation of the acid chloride is complete.
-
Nucleophilic Substitution: In a separate flask, dissolve N-Boc-piperazine in isopropyl acetate. To this solution, add the freshly prepared 2-chloronicotinoyl chloride solution from step 1.
-
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until completion, which is typically achieved after several hours at ambient temperature.[3]
-
Workup and Isolation: Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or flash column chromatography to yield 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid as an off-white solid.[3]
Analytical Characterization
Ensuring the purity and structural integrity of the synthesized intermediate is crucial. The following analytical techniques are routinely employed for the characterization of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. While a specific, publicly available spectrum for this exact compound is not readily found, the expected chemical shifts can be inferred from data on similar structures.[4][5]
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons: Signals corresponding to the three protons on the pyridine ring.
-
Piperazine Protons: Two sets of multiplets for the -CH₂- groups of the piperazine ring.
-
Boc Group Protons: A characteristic singlet for the nine protons of the tert-butyl group.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbons: Resonances for the carboxylic acid and the carbamate carbonyls.
-
Aromatic Carbons: Signals for the carbons of the pyridine ring.
-
Piperazine Carbons: Resonances for the carbons of the piperazine ring.
-
Boc Group Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid.
Illustrative RP-HPLC Method:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 2).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 239 nm or 265 nm).[6][7]
This method allows for the separation of the target compound from starting materials and potential by-products, enabling accurate purity determination.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural motif of a substituted nicotinic acid linked to a piperazine ring is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to the ability of the piperazine and nicotinic acid moieties to form key interactions within the ATP-binding pocket of various kinases.
Role in the Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[10] Consequently, VEGFR-2 is a prime target for the development of anticancer drugs. Several potent VEGFR-2 inhibitors incorporate the piperazinyl-nicotinic acid scaffold.[7][10][11][12]
The 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid intermediate serves as a versatile starting point for the synthesis of these inhibitors. The carboxylic acid group can be readily converted to an amide, which can form crucial hydrogen bonds with key residues in the kinase hinge region. The Boc-protected piperazine provides a handle for introducing further diversity, allowing for the fine-tuning of physicochemical properties and target engagement.
General Synthetic Workflow for Kinase Inhibitor Synthesis:
Caption: A representative workflow for the synthesis of kinase inhibitors.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates.
VEGFR-2 Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway by a kinase inhibitor.
Conclusion
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, well-defined chemical properties, and strategic positioning of functional groups make it an ideal starting material for the creation of complex bioactive molecules, most notably kinase inhibitors targeting critical signaling pathways in cancer. This guide provides a foundational understanding of this key intermediate, empowering researchers and scientists to leverage its potential in the ongoing quest for novel and effective therapeutics.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Accessed January 17, 2026. [Link]
- SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE. Patent 2470182.
- Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed Central.
- Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed.
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evalu
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
- New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT.
- 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0. Biosynth.
- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.
- Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
- CAS 902835-85-2 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. BOC Sciences.
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
- Method for synthesizing Imatinib.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
- 1375471-45-6|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pentanoic acid. BLDpharm.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid. Advanced Biochemicals.
- Piperazic Acid Synthesis. Bowers Lab.
- Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants. Analytical and Bioanalytical Chemistry Research.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. ptfarm.pl [ptfarm.pl]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants [analchemres.org]
- 9. jocpr.com [jocpr.com]
- 10. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]




